
Carbazochrome
概要
説明
カルバゾクロムは、止血剤であり、凝固を促進し、開放創からの出血を防ぎます。 それはアドレナリンの酸化生成物であり、微小循環の緊張を高めます 。 この化合物は、さまざまな医療用途で用いられており、特に手術中の出血の制御や、痔などの治療に用いられています .
準備方法
合成ルートと反応条件: カルバゾクロムは、アドレナリンの酸化によって合成できます。 このプロセスには、特定の酸化剤を制御された条件下で使用して、カルバゾクロムが有意な副生成物なしに形成されるようにすることが含まれます .
工業的生産方法: 一つの工業的製法には、カルバゾクロムナトリウムスルホネートを注射用に調製することが含まれます。 この方法では、カルバゾクロム、亜硫酸水素ナトリウム、アスコルビン酸を精製水に溶解し、加熱して撹拌して完全に溶解させます。 その後、溶液を脱色、結晶化、精製して最終製品を得ます .
3. 化学反応解析
反応の種類: カルバゾクロムは、次のようなさまざまな化学反応を起こします。
酸化: カルバゾクロムは、アドレナリンの酸化生成物です。
還元: 特定の条件下では、前駆体に還元することができます。
置換: カルバゾクロムは、特に求核剤との置換反応に参加することができます。
一般的な試薬と条件:
酸化剤: アドレナリンからの最初の合成に使用されます。
還元剤: カルバゾクロムを前駆体に還元するために使用されます。
求核剤: 置換反応に参加します。
主な生成物:
酸化: カルバゾクロム自体は、主な生成物です。
還元: アドレナリンは、主な生成物です。
置換: カルバゾクロムのさまざまな置換誘導体が生成される可能性があります。
化学反応の分析
Structural Basis for Reactivity
Carbazochrome is the semicarbazone derivative of adrenochrome, formed via a condensation reaction between adrenochrome and semicarbazide . This reaction introduces a semicarbazone functional group, enhancing stability and altering receptor-binding properties.
Key Reaction:
Reactants | Products | Conditions |
---|---|---|
Adrenochrome, Semicarbazide | This compound, Water | Aqueous, room temperature |
Sulfonation for Solubility Enhancement
This compound sodium sulfonate, a common pharmaceutical formulation, is synthesized via sulfonation. This modification increases water solubility, critical for intravenous administration .
Reaction Pathway:
Property | This compound | This compound Sodium Sulfonate |
---|---|---|
Molecular Weight | 260.23 g/mol | 362.27 g/mol |
Solubility in Water | Low | High |
Bioavailability | Limited | Enhanced |
Stability Under Analytical Conditions
LC-MS-MS studies reveal this compound sodium sulfonate’s stability in acidic environments (e.g., 0.2% formic acid) . Degradation occurs under basic or oxidative conditions, producing fragments such as:
-
m/z 148 : Protonated thermodegraded fragment (base peak in MS analysis).
-
m/z 107 : Collision-induced dissociation product.
Degradation Pathway:
Biochemical Interactions in Hemostasis
While not classical chemical reactions, this compound’s pharmacological activity involves:
-
α-Adrenoreceptor Binding : Activates Gq protein-coupled pathways, increasing intracellular calcium (Ca²⁺) .
-
Arachidonic Acid Metabolism : Calcium-dependent PLA2 activation generates thromboxane A₂ (TxA₂), promoting platelet aggregation .
Step | Key Molecules | Outcome |
---|---|---|
Receptor Binding | α-Adrenoreceptors, Gq | Ca²⁺ influx |
Signal Transduction | PLC, IP3/DAG | Platelet shape change |
Mediator Release | Serotonin, ADP, vWF | Amplified aggregation |
Pharmacokinetic Data
A study in 24 healthy volunteers demonstrated this compound sodium sulfonate’s pharmacokinetic profile after oral administration :
Parameter | Value (Mean ± SD) |
---|---|
Cₘₐₓ | 32.5 ± 8.7 ng/mL |
Tₘₐₓ | 2.1 ± 0.6 hours |
Half-life | 4.3 ± 1.2 hours |
AUC₀–∞ | 218 ± 54 ng·h/mL |
科学的研究の応用
Hemostatic Agent
Mechanism of Action
Carbazochrome functions as a hemostatic agent by enhancing platelet aggregation and stabilizing capillary structures. It interacts with α-adrenoreceptors on platelets, activating pathways that increase intracellular calcium levels, which subsequently promotes platelet activation and aggregation. This mechanism is crucial for preventing excessive blood loss during surgical procedures and managing hemorrhagic conditions .
Clinical Applications
- Surgical Use : this compound is utilized to manage bleeding during surgical operations. Its ability to enhance microcirculatory tone helps in minimizing blood loss .
- Chronic Hemorrhagic Conditions : It has been investigated for treating conditions like hereditary hemorrhagic telangiectasia and gastrointestinal bleeding, although results have varied regarding its efficacy .
Treatment of Chronic Prostatitis
Recent studies have demonstrated that this compound sodium sulfonate significantly improves symptoms in patients with refractory chronic prostatitis. In a clinical trial involving 50 patients, treatment with this compound resulted in a notable decrease in pain scores and improvements in urinary symptoms over an eight-week period. The study indicated that more than 36% of patients reported feeling "improved" after treatment .
Gastrointestinal Bleeding
This compound has been evaluated for its effectiveness in managing colonic diverticular bleeding. A nationwide observational study found no significant difference in in-hospital mortality or the need for blood transfusions when comparing patients treated with this compound to those who were not. However, the length of hospital stay was slightly longer for those receiving the treatment .
Combination Therapies
Research has explored the potential benefits of combining this compound with other agents:
- With Tranexamic Acid : A study indicated that the combination of this compound sodium sulfonate and tranexamic acid during total knee arthroplasty significantly reduced blood loss without increasing thromboembolic risks .
- With Troxerutin : this compound has been studied alongside troxerutin for treating non-surgical acute uncomplicated hemorrhoids, showing promising results in terms of efficacy and safety .
Limitations and Considerations
Despite its applications, some studies have raised concerns about the effectiveness of this compound. For instance, a retrospective analysis indicated that it might not prevent post-gastric endoscopic submucosal dissection bleeding effectively, suggesting a need for reevaluation of its use in certain contexts .
Summary Table of Clinical Findings
作用機序
カルバゾクロムは、血小板表面のα-アドレナレセプターと相互作用することによって効果を発揮します。 この相互作用は、PLC IP3/DAG経路を開始し、細胞内遊離カルシウム濃度の上昇につながります。 その後の作用には、PLA2の活性化、トロンボキサンA2などのエンドペルオキシドの合成、セロトニン、ADP、フォン・ウィルブランド因子、血小板活性化因子の放出が含まれます。 これらの作用は、血小板の凝集と付着を促進し、血流を止める血小板血栓を形成します .
類似の化合物:
アドレノクロム: カルバゾクロムの前駆体であり、止血にも関与しています。
トロキセルーチン: 痔の治療に、カルバゾクロムと組み合わせて使用されることがよくあります。
エタムシレート: 同様の用途を持つ別の止血剤です。
ユニークさ: カルバゾクロムは、α-アドレナレセプターとの特異的な相互作用と、微小循環の緊張を高める能力によってユニークです。 トロキセルーチンとの組み合わせは、痔の治療に効果を示しており、医学および研究の両方において貴重な化合物となっています .
類似化合物との比較
Adrenochrome: The precursor to carbazochrome, also involved in hemostasis.
Troxerutin: Often used in combination with this compound for treating hemorrhoids.
Etamsylate: Another hemostatic agent with similar applications.
Uniqueness: this compound is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone. Its combination with troxerutin has shown efficacy in treating hemorrhoids, making it a valuable compound in both medical and research settings .
生物活性
Carbazochrome, a derivative of adrenochrome, is primarily recognized for its hemostatic properties, acting to prevent blood loss by promoting platelet aggregation and adhesion. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical applications, and relevant research findings.
This compound functions as an antihemorrhagic agent through several key mechanisms:
- Platelet Activation : It interacts with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors. This interaction activates the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels. The elevated calcium binds to calmodulin, activating myosin light-chain kinase, which facilitates the contraction of endothelial cells and promotes platelet aggregation .
- Vascular Stability : this compound stabilizes capillary structures and reduces vascular hyperpermeability induced by various vasoactive agents such as thrombin and bradykinin. This stabilization is crucial in conditions characterized by capillary fragility .
- Release of Aggregation Factors : The activation process results in the release of factors such as serotonin, ADP (adenosine diphosphate), and von Willebrand factor (vWF), which further enhance platelet aggregation and adherence .
Clinical Applications
This compound is indicated for various clinical scenarios:
- Hemorrhage Control : It is utilized in managing capillary and parenchymal hemorrhages due to trauma, surgical procedures, or conditions like thrombocytopenic purpura. Its efficacy in reducing blood loss during surgeries has been documented in several studies .
- Potential Use in Hemorrhoids : Research suggests that this compound may also be beneficial in treating hemorrhoids due to its hemostatic properties .
Research Findings
Recent studies have evaluated the effectiveness and safety of this compound in clinical settings:
- Combination Therapy with Tranexamic Acid : A study investigated the effects of this compound sodium sulfonate combined with tranexamic acid on total blood loss (TBL) during surgery. Results indicated that patients receiving this combination experienced significantly lower TBL compared to those receiving tranexamic acid alone. The mean TBL was 605 ml in the this compound group versus 1,065 ml in the control group (p < 0.001) .
- Adverse Effects : While generally considered safe, some side effects have been reported, including gastrointestinal disturbances (nausea, diarrhea) and skin reactions. Notably, there have been isolated cases of neutropenia and jaundice associated with its use .
- Clinical Efficacy : A randomized double-blind study assessed a fixed-dose combination including this compound for gingival bleeding. The findings suggested that the addition of this compound effectively reduced bleeding compared to placebo .
Data Table
The following table summarizes key findings from recent studies on this compound:
Case Studies
Several case studies have explored the application of this compound in clinical practice:
- Case Study on Surgical Patients : In a cohort of patients undergoing tonsillectomy, those treated with this compound exhibited reduced postoperative bleeding compared to historical controls who did not receive the drug.
- Management of Thrombocytopenia : In patients with thrombocytopenic purpura, this compound administration led to improved platelet counts and reduced incidence of bleeding episodes.
特性
IUPAC Name |
(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSSDNTQJGTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048310 | |
Record name | Carbazochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin. | |
Record name | Carbazochrome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69-81-8 | |
Record name | Carbazochrome [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carbazochrome | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbazochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazochrome | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZOCHROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。